molecular formula C22H35NO3 B14376805 4-(Octanoylamino)phenyl octanoate CAS No. 89573-89-7

4-(Octanoylamino)phenyl octanoate

Cat. No.: B14376805
CAS No.: 89573-89-7
M. Wt: 361.5 g/mol
InChI Key: JXLYUQWINZEBBM-UHFFFAOYSA-N
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Description

4-(Octanoylamino)phenyl octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an octanoylamino group attached to a phenyl ring, which is further esterified with octanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octanoylamino)phenyl octanoate typically involves the esterification of 4-(Octanoylamino)phenol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Octanoylamino)phenyl octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(Octanoylamino)phenyl octanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Octanoylamino)phenyl octanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active octanoylamino phenol, which can then interact with biological targets such as enzymes or receptors. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexanoylamino)phenyl hexanoate
  • 4-(Decanoylamino)phenyl decanoate
  • 4-(Dodecanoylamino)phenyl dodecanoate

Uniqueness

4-(Octanoylamino)phenyl octanoate is unique due to its specific chain length and the presence of both an octanoylamino group and an octanoate ester. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

89573-89-7

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

[4-(octanoylamino)phenyl] octanoate

InChI

InChI=1S/C22H35NO3/c1-3-5-7-9-11-13-21(24)23-19-15-17-20(18-16-19)26-22(25)14-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3,(H,23,24)

InChI Key

JXLYUQWINZEBBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)OC(=O)CCCCCCC

Origin of Product

United States

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